N-(4-fluorobenzyl)-4-(thiophen-3-yl)piperidine-1-carboxamide
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Description
N-(4-fluorobenzyl)-4-(thiophen-3-yl)piperidine-1-carboxamide, also known as Compound 12, is a novel small molecule drug candidate that has shown potential in various scientific research applications. This compound belongs to the class of piperidine carboxamides and has been synthesized using a specific method.
Scientific Research Applications
Thiazole-Aminopiperidine Hybrid Analogues
A study by Jeankumar et al. (2013) explored the design and synthesis of thiazole-aminopiperidine hybrid analogues, including compounds structurally related to N-(4-fluorobenzyl)-4-(thiophen-3-yl)piperidine-1-carboxamide, as novel inhibitors of Mycobacterium tuberculosis GyrB. These compounds showed promising activity in inhibiting Mycobacterium smegmatis GyrB ATPase and Mycobacterium tuberculosis DNA gyrase, indicating their potential application in antituberculosis therapy.
Inotropic Evaluation of Piperidine Carboxamides
Another study by Liu et al. (2009) focused on the synthesis and evaluation of 1-substituted-N-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl) piperidine-4-carboxamides for positive inotropic activity. These compounds, including derivatives of N-(4-fluorobenzyl)-4-(thiophen-3-yl)piperidine-1-carboxamide, exhibited favorable activity compared to the standard drug, milrinone, indicating their potential for treating heart conditions by increasing heart contractility.
Serotonin 1A Receptor Imaging
Research by Choi et al. (2015) utilized derivatives of N-(4-fluorobenzyl)-4-(thiophen-3-yl)piperidine-1-carboxamide in the development of 18F-Mefway, a radioligand for imaging serotonin 1A receptors in humans through positron emission tomography (PET). This application highlights the compound's relevance in neurological research, particularly in understanding neuropsychiatric disorders.
NMDA Receptor Antagonism
Labas et al. (2009) Labas et al. (2009) described the radiosynthesis of a compound structurally similar to N-(4-fluorobenzyl)-4-(thiophen-3-yl)piperidine-1-carboxamide, aiming for in vivo imaging of the NR2B NMDA receptor system by PET. This study underscores the importance of such compounds in researching brain functions and disorders.
Orexin Receptor Antagonism
Research on SB-649868, a novel orexin 1 and 2 receptor antagonist for insomnia treatment, revealed the disposition and metabolism of this compound in humans, as detailed by Renzulli et al. (2011). Though not directly N-(4-fluorobenzyl)-4-(thiophen-3-yl)piperidine-1-carboxamide, this research exemplifies the application of similar compounds in developing therapeutic agents targeting the central nervous system.
properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-4-thiophen-3-ylpiperidine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2OS/c18-16-3-1-13(2-4-16)11-19-17(21)20-8-5-14(6-9-20)15-7-10-22-12-15/h1-4,7,10,12,14H,5-6,8-9,11H2,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YALFHOBRUOZBAK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CSC=C2)C(=O)NCC3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorobenzyl)-4-(thiophen-3-yl)piperidine-1-carboxamide |
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